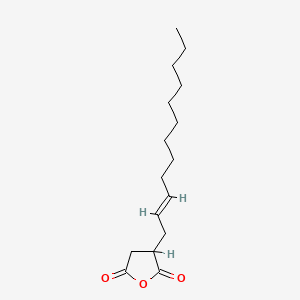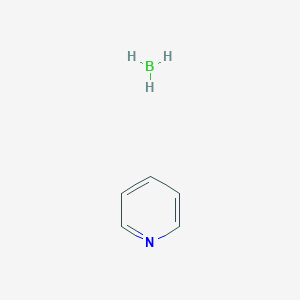
Borane;pyridine
描述
Borane;pyridine is a chemical compound formed by the coordination of borane (BH₃) with pyridine (C₅H₅N). This complex is known for its stability and utility in various chemical reactions, particularly as a reducing agent and catalyst. The borane-pyridine complex is widely used in organic synthesis due to its ability to facilitate a range of chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: Borane;pyridine can be synthesized by directly reacting borane with pyridine. The reaction typically occurs at room temperature and involves the formation of a dative bond between the boron atom of borane and the nitrogen atom of pyridine. The reaction is as follows:
BH3+C5H5N→BH3⋅C5H5N
Industrial Production Methods: In industrial settings, this compound is produced by passing borane gas over pyridine in a controlled environment. The process ensures the formation of a stable complex, which can then be purified and used in various applications.
Types of Reactions:
Reduction: this compound is commonly used as a reducing agent. It can reduce aldehydes, ketones, and carboxylic acids to their corresponding alcohols.
Hydroboration: The compound is used in the hydroboration of alkenes and alkynes, leading to the formation of organoboranes.
Amidation: this compound acts as a catalyst in the direct amidation of carboxylic acids with amines to form amides.
Common Reagents and Conditions:
Reduction: Typically involves the use of this compound in an inert solvent such as tetrahydrofuran (THF) at room temperature.
Hydroboration: The reaction is carried out at room temperature or slightly elevated temperatures, often in the presence of iodine.
Amidation: The reaction is catalyzed by this compound in the presence of carboxylic acids and amines, usually at room temperature.
Major Products:
Reduction: Alcohols
Hydroboration: Organoboranes
Amidation: Amides
科学研究应用
Borane;pyridine has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and catalyst in organic synthesis. It facilitates the formation of various chemical bonds and functional groups.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Medicine: Utilized in the preparation of drug conjugates and other medicinal compounds.
Industry: Applied in the production of advanced materials, such as carbon-based materials and polymers.
作用机制
The mechanism of action of borane;pyridine involves the formation of a dative bond between the boron atom of borane and the nitrogen atom of pyridine. This bond stabilizes the complex and enhances its reactivity. In reduction reactions, this compound donates hydride ions (H⁻) to the substrate, facilitating the reduction process. In hydroboration, the borane moiety adds across the double or triple bond of alkenes or alkynes, forming organoboranes.
相似化合物的比较
Borane-tetrahydrofuran (BH₃·THF): Another borane complex used as a reducing agent.
Borane-dimethyl sulfide (BH₃·DMS): Similar to borane;pyridine, used in reduction and hydroboration reactions.
Borane-ammonia (BH₃·NH₃): A borane complex with ammonia, used in various chemical reactions.
Uniqueness: this compound is unique due to its stability and solubility in organic solvents. It offers improved reactivity and selectivity in various chemical transformations compared to other borane complexes. Its ability to act as both a reducing agent and a catalyst makes it a versatile compound in organic synthesis.
属性
IUPAC Name |
borane;pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.BH3/c1-2-4-6-5-3-1;/h1-5H;1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFWUOJTSKNRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B.C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-Dibromo-9,10-dihydro-4H-benzo[4,5]cyclohepta[b]thiophen-4-one](/img/structure/B7766854.png)
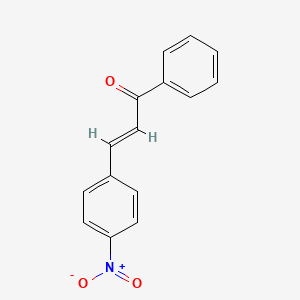
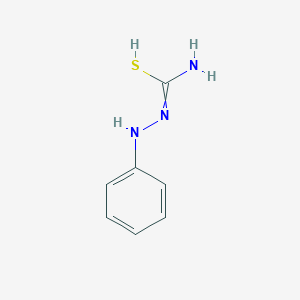
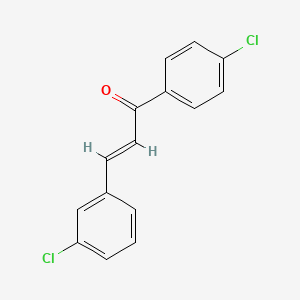
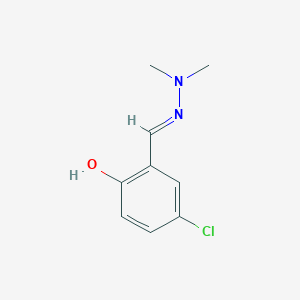
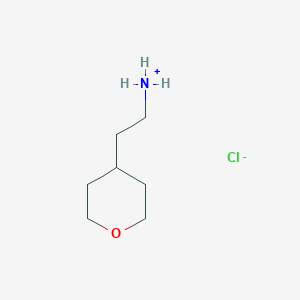
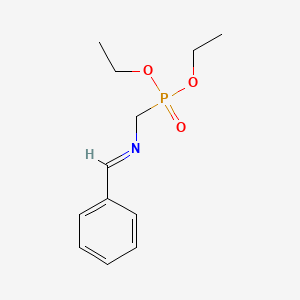
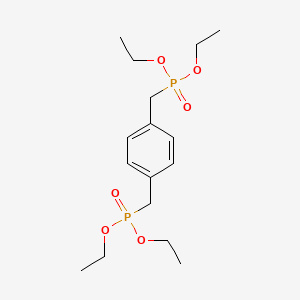
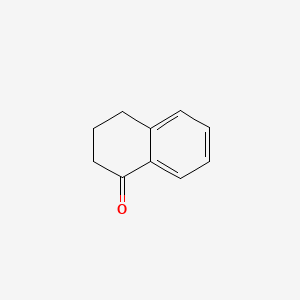
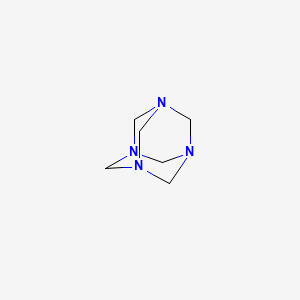
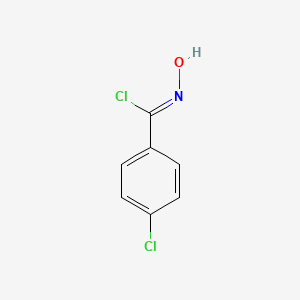
![Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate](/img/structure/B7766954.png)
![Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B7766962.png)
